molecular formula C7H2BrFN2O2 B1511507 3-Bromo-5-fluoro-4-nitrobenzonitrile CAS No. 1310918-28-5

3-Bromo-5-fluoro-4-nitrobenzonitrile

Cat. No. B1511507
CAS RN: 1310918-28-5
M. Wt: 245.01 g/mol
InChI Key: ZOGQMWGDGUPZQZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 . It has a molecular weight of 245.01 and is typically stored in a dry, room temperature environment . It is a solid substance and is primarily used in research .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-4-nitrobenzonitrile is 1S/C7H2BrFN2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11 (12)13/h1-2H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-4-nitrobenzonitrile is a solid substance . It has a molecular weight of 245.01 and its InChI code is 1S/C7H2BrFN2O2/c8-5-1-4 (3-10)2-6 (9)7 (5)11 (12)13/h1-2H .

Scientific Research Applications

Herbicide Resistance and Biotransformation

Research has explored the use of related compounds to 3-Bromo-5-fluoro-4-nitrobenzonitrile for enhancing herbicide resistance in plants and biotransformation processes. For instance, transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, a compound with a similar structure, demonstrating the potential of genetic engineering for herbicide resistance (Stalker, Mcbride, & Malyj, 1988). Additionally, the anaerobic biodegradation of bromoxynil under various conditions highlights the environmental fate and microbial transformation of such compounds (Knight, Berman, & Häggblom, 2003).

Synthetic Applications and Radiolabeling

The compound and its derivatives have found use in synthetic chemistry and radiolabeling for medical imaging. A study on the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, using a similar nitrobenzonitrile compound, underscores the utility of these chemicals in synthesizing radiotracers for neurological studies (Lim, Labaree, Li, & Huang, 2014). Moreover, the facile synthesis of 2-bromo-3-fluorobenzonitrile, a compound closely related to 3-Bromo-5-fluoro-4-nitrobenzonitrile, demonstrates its significance in chemical synthesis, offering insights into halodeboronation reactions of aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004).

Environmental Impact and Degradation

The environmental impact and degradation pathways of structurally similar compounds are crucial for understanding the fate of 3-Bromo-5-fluoro-4-nitrobenzonitrile in ecosystems. Studies have revealed the metabolism of the herbicide bromoxynil by soil bacteria, such as Klebsiella pneumoniae subsp. ozaenae, which can utilize bromoxynil as a nitrogen source, suggesting potential microbial routes for the degradation of related compounds (Mcbride, Kenny, & Stalker, 1986).

Safety and Hazards

3-Bromo-5-fluoro-4-nitrobenzonitrile is considered hazardous . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance .

Relevant Papers Relevant papers related to 3-Bromo-5-fluoro-4-nitrobenzonitrile can be found in the references provided . These papers may provide further insights into the properties and applications of this compound.

properties

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGQMWGDGUPZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744153
Record name 3-Bromo-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-4-nitrobenzonitrile

CAS RN

1310918-28-5
Record name 3-Bromo-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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